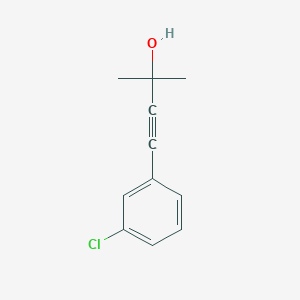

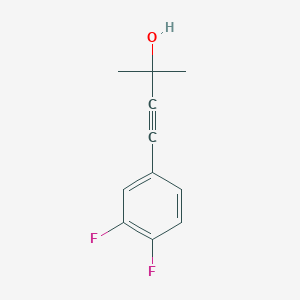

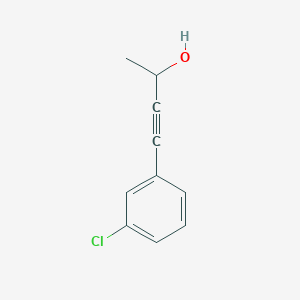

4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol” were not found, similar compounds such as 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Chemical Reactions Analysis

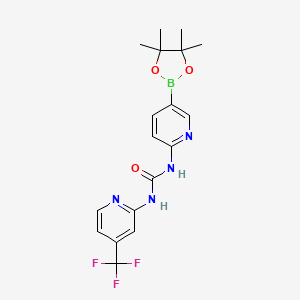

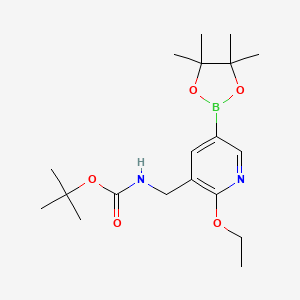

There are several synthetic routes for similar compounds, including the reaction of diethanolamine with m-chloroaniline . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Applications De Recherche Scientifique

4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, such as 2-chloro-4-methyl-phenyl-but-3-yn-2-ol, 4-chloro-2-methyl-phenyl-but-3-yn-2-ol, and 4-chloro-3-methyl-phenyl-but-3-yn-2-ol. Additionally, 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is often used as a starting material for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.

Mécanisme D'action

Target of Action

Similar compounds such as quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to oxidative stress and radical chain oxidation of organic compounds .

Pharmacokinetics

Similar compounds have been shown to have good absorption but low systemic bioavailability due to extensive hepatic first-pass effect .

Result of Action

Similar compounds have been shown to have antioxidant action, which can protect cells from oxidative damage .

Avantages Et Limitations Des Expériences En Laboratoire

4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a useful reagent for a variety of organic syntheses, and it has several advantages for use in laboratory experiments. 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is relatively inexpensive and readily available, and it is a stable compound that does not require special handling. Additionally, 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a versatile reagent that can be used in a variety of reactions. However, 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a volatile compound and must be handled with care to avoid inhalation.

Orientations Futures

The potential applications of 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% are still being explored, and there are a number of potential future directions for its use. These include the development of new synthetic methods for the synthesis of 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% and its derivatives, the development of new pharmaceuticals based on 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% could reveal more potential uses for this compound.

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUBHRFOQSKQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274101 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75373-69-2 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75373-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

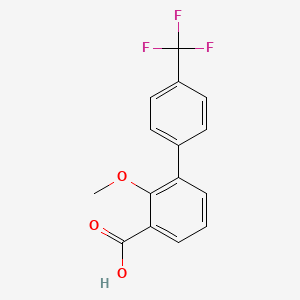

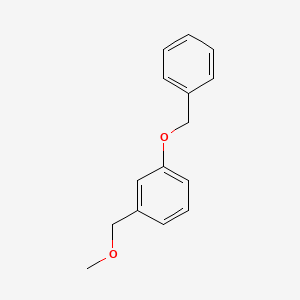

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)

![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)